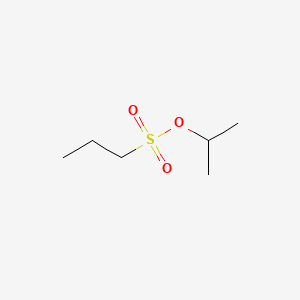
Ethyl 7-oxooctanoate
Descripción general
Descripción
Ethyl 7-oxooctanoate is a chemical compound that is widely used in scientific research due to its unique properties. It is a ketone ester that has been found to have various biochemical and physiological effects, making it useful in a wide range of applications. In
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis and Medicinal Chemistry
Ethyl 7-oxooctanoate has been utilized in chemoenzymatic synthesis processes. For instance, its reduction with immobilized baker's yeast has led to high diastereoselectivity and enantioselectivity in producing (4S,5R)-5-hydroxy-γ-decalactone, a compound of interest in medicinal chemistry (Fadnavis, Vadivel, & Sharfuddin, 1999).
Bioactive Compound Synthesis
Ethyl 7-oxooctanoate is also involved in the synthesis of bioactive compounds. For example, it has been used in the synthesis of two new esters with anticholinesterase effects, isolated from the aerial parts of Portulaca oleracea L. (Yingying, Ying, Lan, Ying, & Yang, 2021).
Pharmaceutical Applications
In pharmaceutical research, ethyl 7-oxooctanoate has been used in the synthesis of various intermediates. For instance, it played a role in the synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4, which is significant in pharmaceutical applications (Tsuboi, Furutani, & Takeda, 1987).
Catalytic and Enzymatic Processes
This compound is also important in catalytic and enzymatic processes. For instance, a study reported the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate via a cross Claisen reaction, demonstrating its utility in efficient chemical processes (Magano, Nanninga, & Winkle, 2008).
Chemical Carcinogenesis Studies
In the field of chemical carcinogenesis, ethyl 7-oxooctanoate has been studied to understand the alkyl products in DNA when cells are treated with carcinogens like ethylnitrosourea (Singer, Bodell, Cleaver, Thomas, Rajewsky, & Thon, 1978).
Sustainability Metrics in Chemical Production
Moreover, ethyl 7-oxooctanoate is relevant in studies assessing sustainability metrics in chemical production, as seen in the research on the catalytic production of higher alcohols from ethanol, where it serves as an example compound (Patel, Telalović, Bitter, Worrell, & Patel, 2015).
Propiedades
IUPAC Name |
ethyl 7-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)8-6-4-5-7-9(2)11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIXKXZGLVMEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301110 | |
| Record name | Ethyl 7-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36651-36-2 | |
| Record name | Octanoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)

